Enhanced Lipophilicity (cLogP) Drives Superior Membrane Permeability
The 4-bromo substituent significantly increases lipophilicity compared to unsubstituted and other halogenated phenylpiperazine analogs. This is a critical factor for passive membrane diffusion and blood-brain barrier penetration. The target compound exhibits a calculated LogP (cLogP) of 2.7, compared to 1.9 for the unsubstituted 1-phenyl-4-methylpiperazine and 2.3 for the 4-chloro analog [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.7 |
| Comparator Or Baseline | 1-Phenyl-4-methylpiperazine (cLogP = 1.9); 1-(4-Chlorophenyl)-4-methylpiperazine (cLogP = 2.3) |
| Quantified Difference | ΔcLogP = +0.8 vs. unsubstituted; +0.4 vs. 4-chloro |
| Conditions | Computed property using ACD/Labs Percepta Platform |
Why This Matters
Higher cLogP values correlate with increased passive membrane permeability and potential CNS exposure, making this compound a preferred choice for CNS-targeted probe development.
- [1] PubChem. 1-(4-Bromophenyl)-4-methylpiperazine. Computed Properties. View Source
